molecular formula C11H11N B8719301 2-Phenyl-4-pentenenitrile CAS No. 5558-87-2

2-Phenyl-4-pentenenitrile

Cat. No.: B8719301
CAS No.: 5558-87-2
M. Wt: 157.21 g/mol
InChI Key: UPGWWAVLPCHBAC-UHFFFAOYSA-N
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Description

2-Phenyl-4-pentenenitrile is an organic compound with the molecular formula C11H11N. It is a nitrile derivative characterized by a phenyl group attached to a pentenenitrile chain. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-4-pentenenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-4-pentenenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-pentenenitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-pentenenitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its phenyl group provides additional reactivity compared to simpler nitriles .

Properties

CAS No.

5558-87-2

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-phenylpent-4-enenitrile

InChI

InChI=1S/C11H11N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6H2

InChI Key

UPGWWAVLPCHBAC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution (−78° C.) of benzyl cyanide (5.00 g, 42.7 mmol) in anhydrous THF was added LiHMDS (1M in THF, 46.9 mL, 46.9 mmol) dropwise. After 0.5 hour, allyl bromide (5.16 g, 42.6 mmol) was added dropwise to the reaction mixture. The reaction mixture was warmed to room temperature, and the solvent was removed under vacuum. The residual material was purified using silica gel column chromatography eluting with 100% hexanes. The appropriate fractions were combined and concentrated to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ 7.44 (m, 5H), 5.81 (m, 1H), 5.12 (m, 2H), 4.35 (t, J=6.9 Hz, 1H), 2.61 (m, 2H) ppm. ES MS M+1=158.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
46.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step Two

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